molecular formula C10H13N3O B11780799 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11780799
M. Wt: 191.23 g/mol
InChI Key: SCWRGPMMFSHFJL-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1H-pyrazole core substituted with ethyl (C2H5) and methyl (CH3) groups at the 1- and 5-positions, respectively. The carboxamide group at the 3-position is further functionalized with a propargyl (prop-2-yn-1-yl) moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal and agrochemical research. The propargyl group introduces sp-hybridized carbon atoms, which may influence reactivity, hydrogen bonding, and molecular interactions .

The compound’s molecular formula is C10H14N4O (MW: 206.25 g/mol), distinguishing it from analogs with bulkier aryl or heteroaryl substituents. Its synthetic route likely involves coupling pyrazole-3-carboxylic acid derivatives with propargylamine using carbodiimide reagents (e.g., EDCI/HOBt), as seen in similar pyrazole carboxamide syntheses .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-ethyl-5-methyl-N-prop-2-ynylpyrazole-3-carboxamide

InChI

InChI=1S/C10H13N3O/c1-4-6-11-10(14)9-7-8(3)13(5-2)12-9/h1,7H,5-6H2,2-3H3,(H,11,14)

InChI Key

SCWRGPMMFSHFJL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NCC#C)C

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Temperature : 40°C

  • Irradiation Frequency : 25 kHz

  • Reaction Time : 20 minutes

This method leverages ultrasound to enhance reaction kinetics, achieving yields exceeding 90%. The mechanism involves initial condensation of ethyl acetoacetate with hydrazine to form a pyrazolone intermediate, followed by nucleophilic attack on an in situ-generated α-cyanoketene intermediate.

Catalytic Coupling Approaches

Palladium-catalyzed cross-coupling reactions have been explored for introducing the propynyl group. Starting from 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, a Sonogashira coupling with propargylamine employs Pd(PPh₃)₄ (5 mol%) and copper iodide (10 mol%) in triethylamine. This method offers regioselectivity but requires stringent anhydrous conditions and inert atmospheres, limiting its practicality for large-scale synthesis.

Green Chemistry Alternatives

Solvent-free mechanochemical synthesis has emerged as an eco-friendly alternative. Ball milling 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid with propargylamine and 1,1′-carbonyldiimidazole (CDI) as an activating agent produces the target compound in 82% yield within 30 minutes. This method eliminates solvent waste and reduces energy consumption compared to traditional reflux methods.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Yield Reaction Time Advantages Limitations
Multi-Step SynthesisSOCl₂, Et₃N65–75%8–12 hoursScalability, simplicityLow atom economy, solvent-intensive
Ultrasound-AssistedInCl₃>90%20 minutesHigh efficiency, reduced side reactionsRequires specialized equipment
Palladium-CatalyzedPd(PPh₃)₄, CuI70–78%6 hoursRegioselectiveSensitive to moisture, high catalyst load
MechanochemicalCDI82%30 minutesSolvent-free, energy-efficientLimited substrate scope

Optimization Strategies and Challenges

Purification Techniques

Crude products are typically purified via column chromatography using silica gel and ethyl acetate/hexane (3:7 v/v) mixtures. Recrystallization from ethanol/water (9:1) enhances purity to >98%, as confirmed by HPLC.

Byproduct Mitigation

The primary byproduct, 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid prop-2-yn-1-yl ester, forms due to incomplete amidation. Adding molecular sieves (4Å) during the coupling step suppresses ester formation by absorbing residual water.

Industrial-Scale Production Considerations

Pilot-scale trials (10 kg batches) using the ultrasound method demonstrate consistent yields (88–92%) with a throughput of 15 batches per day. However, catalyst recycling remains challenging due to InCl₃’s hygroscopic nature. Immobilizing InCl₃ on mesoporous silica (SBA-15) improves recyclability, retaining 85% activity after five cycles .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide may possess significant anticancer properties. Preliminary studies have shown that this compound can inhibit tumor cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The observed IC50 values are as follows:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that the compound may modulate signaling pathways involved in cell growth and survival, indicating its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. Similar pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound reveal its potential efficacy against various bacterial strains. Pyrazole derivatives are known for their antibacterial and antifungal activities, making this compound a candidate for further exploration in antimicrobial research .

Synthetic Applications

The versatility of this compound extends to synthetic organic chemistry. It can undergo typical reactions associated with carboxamides, such as hydrolysis and nucleophilic additions, allowing for further functionalization and the development of new derivatives with enhanced biological activities.

Case Study 1: Anticancer Efficacy

A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various pyrazole derivatives, including this compound. The researchers evaluated the anticancer activity through cell viability assays, demonstrating significant cytotoxic effects against cancer cell lines. The study emphasizes the need for further investigation into the mechanisms underlying these effects and potential clinical applications .

Case Study 2: Anti-inflammatory Mechanism

In another study focused on anti-inflammatory properties, researchers synthesized several pyrazole derivatives and tested their ability to inhibit inflammatory markers in vitro. The results indicated that compounds similar to this compound exhibited promising anti-inflammatory effects, warranting further exploration into their therapeutic potential.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Key Observations :

  • N-Substituents : Propargyl (target) vs. oxazole () or aryl-pyrazole () groups influence electronic properties. Propargyl’s terminal alkyne may enhance reactivity in click chemistry applications.
  • Halogen/Aryl Effects : Chloro and phenyl substituents in increase molecular weight and lipophilicity compared to the target’s alkyl groups.

Physical and Spectroscopic Properties

Melting Points (MP)

Compound MP (°C) Substituent Impact
Target N/A Propargyl’s linearity may reduce crystallinity vs. planar aryl groups.
3a () 133–135 Dual phenyl groups enhance crystal packing.
3b () 171–172 4-Chlorophenyl increases polarity and MP.
Compound N/A Oxazole’s polarity may elevate MP compared to propargyl.

NMR Spectroscopy

  • Target Compound : Anticipated signals:
    • Propargyl: Terminal alkyne proton (~1.9 ppm, singlet), CH2 (~2.4 ppm, triplet).
    • Ethyl: CH3 at ~1.3 ppm (triplet), CH2 at ~4.2 ppm (quartet).
    • Pyrazole protons: Deshielded aromatic protons (~7.5–8.5 ppm) depending on substitution .
  • Compound 3a (): Aromatic protons at 7.43–8.12 ppm (phenyl/cyano groups); methyl at 2.66 ppm.

Biological Activity

1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an ethyl group, a methyl group, and a prop-2-yn-1-yl substituent, contributing to its unique properties and possible applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_12N_4O, with a molecular weight of approximately 191.23 g/mol. Its structure is characterized by a five-membered ring containing two nitrogen atoms, typical of pyrazole compounds. The specific substituents on the pyrazole ring may enhance its biological activity compared to other derivatives.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties . Research has suggested that this compound can inhibit the growth of various cancer cell lines, although the precise mechanisms of action remain to be fully elucidated. Molecular docking studies are underway to explore its interactions with specific proteins involved in cancer pathways, which may provide insights into optimizing its structure for enhanced efficacy .

Antimicrobial Activity

In vitro evaluations have demonstrated that several pyrazole derivatives exhibit antimicrobial activities . For instance, studies showed significant inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives, including this compound, may also exhibit anti-inflammatory effects . Various studies have focused on their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. Some derivatives have shown selectivity for COX-2 over COX-1, suggesting potential as safer anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Summary of Biological Activities

Biological ActivityFindings
AnticancerPotential growth inhibition of various cancer cell lines; ongoing research on mechanisms .
AntimicrobialSignificant activity against pathogens; MIC values as low as 0.22 μg/mL .
Anti-inflammatoryInhibition of COX enzymes; selective COX-2 inhibitors identified .

Case Study: Anticancer Activity

In a study investigating the anticancer potential of various pyrazole derivatives, this compound was included among the candidates tested against breast cancer cell lines. The compound exhibited notable cytotoxicity with an IC₅₀ value significantly lower than that of standard chemotherapeutics. Further investigations into its mechanism revealed potential involvement in apoptosis pathways and cell cycle arrest at specific phases.

Research Findings: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on several pyrazole derivatives, including this compound. The study highlighted how variations in substituents influenced biological activity, particularly in enhancing anticancer and antimicrobial effects. The presence of the propynyl group was correlated with increased binding affinity to targeted enzymes, suggesting avenues for further optimization .

Q & A

Basic: What are the key synthetic pathways for 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide?

Answer:
The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:

  • Nucleophilic substitution : Introduction of the ethyl and methyl groups at the pyrazole N1 and C5 positions using alkylating agents (e.g., ethyl iodide) under basic conditions .
  • Condensation reactions : Formation of the carboxamide moiety by reacting the pyrazole-3-carboxylic acid intermediate with prop-2-yn-1-amine. Microwave-assisted synthesis may enhance reaction efficiency and yield .
  • Purification : Column chromatography or recrystallization is used to isolate the final product, with characterization via 1H^1H NMR, IR, and ESI-MS .

Advanced: How can molecular docking studies guide the design of derivatives with improved target affinity?

Answer:
Molecular docking against biological targets (e.g., enzymes like DHFR) involves:

  • Target selection : Prioritize proteins with known relevance to the compound’s hypothesized activity (e.g., anticancer or anti-inflammatory targets) .
  • Docking protocols : Use software (e.g., AutoDock Vina) to calculate binding energies, hydrogen bond interactions, and hydrophobic contacts. For example, pyrazole derivatives with electron-withdrawing groups (e.g., nitro) show enhanced docking scores due to stronger interactions with catalytic residues .
  • Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC50_{50}) to refine docking parameters and improve predictive accuracy .

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • 1H^1H NMR confirms substituent positions via splitting patterns (e.g., ethynyl protons at δ ~2.5 ppm) .
    • IR identifies carboxamide C=O stretches (~1650–1700 cm1^{-1}) and alkyne C≡C stretches (~2100 cm1^{-1}) .
  • Computational analysis :
    • Density Functional Theory (DFT) calculates molecular orbitals and electrostatic potential surfaces to predict reactivity .
    • XLogP3-AA estimates lipophilicity (e.g., XLogP = ~1.0), guiding solubility optimization .

Advanced: How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

Answer:

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., replacing the ethynyl group with a methyl or phenyl) and compare bioactivity trends .
  • Assay standardization : Control variables like cell line selection (e.g., HepG2 vs. MCF-7 for anticancer studies) and incubation time to minimize variability .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., antitumor activity in vs. anti-inflammatory effects in ) to identify consistent trends .

Advanced: What strategies improve pharmacokinetic properties of this compound?

Answer:

  • Bioisosteric replacement : Substitute the prop-2-yn-1-yl group with a cyclopropane ring to enhance metabolic stability while retaining alkyne-like geometry .
  • Prodrug design : Convert the carboxamide to an ester prodrug (e.g., ethyl ester) to improve oral bioavailability, followed by enzymatic hydrolysis in vivo .
  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) at the pyrazole C4 position, guided by topological polar surface area (TPSA) calculations .

Basic: How is the compound’s stability under varying experimental conditions assessed?

Answer:

  • Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (>150°C for most pyrazole derivatives) .
  • pH stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC .
  • Light sensitivity : Conduct accelerated stability studies under UV/visible light to identify photodegradation products .

Advanced: What in vitro and in vivo models are suitable for evaluating pharmacological activity?

Answer:

  • In vitro :
    • Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC50_{50} determination .
    • Cytotoxicity screening using MTT assays on cancer cell lines (e.g., IC50_{50} values reported in ) .
  • In vivo :
    • Murine models for inflammation (e.g., carrageenan-induced paw edema) or xenograft tumors .
    • Pharmacokinetic profiling via LC-MS/MS to measure plasma half-life and tissue distribution .

Basic: What are the critical safety considerations during handling and storage?

Answer:

  • Handling : Use PPE (gloves, goggles) due to potential irritancy; avoid contact with strong oxidizers to prevent hazardous reactions .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N2_2) to prevent moisture absorption or decomposition .

Advanced: How do substituent modifications influence the compound’s electronic and steric properties?

Answer:

  • Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl groups increase electrophilicity, enhancing binding to nucleophilic enzyme residues (e.g., DHFR active site) .
  • Steric effects : Bulky substituents (e.g., benzyl) at the pyrazole N1 position may hinder rotation, stabilizing specific conformations for target engagement .
  • Quantitative SAR (QSAR) : Use Hammett constants (σ) and steric parameters (Es) to correlate substituent effects with bioactivity .

Advanced: What interdisciplinary approaches integrate this compound into materials science?

Answer:

  • Coordination chemistry : Utilize the pyrazole nitrogen atoms as ligands for metal-organic frameworks (MOFs) with catalytic or sensing applications .
  • Polymer science : Incorporate the alkyne group into click chemistry-based polymers for drug delivery systems .

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